[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol
CAS No.:
Cat. No.: VC13436995
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol
* For research use only. Not for human or veterinary use.
![[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol -](/images/structure/VC13436995.png)
Specification
Molecular Formula | C10H7ClFNO2 |
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Molecular Weight | 227.62 g/mol |
IUPAC Name | [3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanol |
Standard InChI | InChI=1S/C10H7ClFNO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2 |
Standard InChI Key | LHNDQZBYGGODTF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol is CHClFNO, with a molecular weight of 239.62 g/mol. The isoxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, while the 2-chloro-6-fluorophenyl group introduces steric and electronic effects that influence reactivity. The hydroxymethyl (-CHOH) group at position 5 enables further functionalization, such as esterification or etherification .
Quantum chemical studies using density functional theory (DFT) have optimized its geometry, revealing a planar isoxazole ring with dihedral angles of 15–20° between the aromatic phenyl group and the heterocycle. The dipole moment of the compound varies with solvent polarity, ranging from 3.2–3.8 Debye in non-polar solvents (ε = 2–10) to 4.1–4.5 Debye in polar solvents (ε = 30–80) .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis involves a two-step process:
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Formation of the Isoxazole Core: Reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions yields an oxime intermediate. Cyclization with acetonitrile or acetylene derivatives forms the isoxazole ring .
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Introduction of the Hydroxymethyl Group: The 5-position of the isoxazole is functionalized via nucleophilic addition of formaldehyde, followed by reduction to produce the methanol derivative.
Key reaction conditions include:
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Temperature: 80–100°C
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Catalysts: K-10 Montmorillonite clay (improves yield by 15–20%)
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization steps completed in 70–240 seconds achieve yields comparable to conventional methods (75–85%) while minimizing side products .
Table 1: Comparison of Synthesis Methods
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 6–10 hours | 2–4 minutes |
Yield | 70–75% | 78–85% |
Catalyst Efficiency | Moderate | High |
Physicochemical Properties
Solvation Behavior
Polarizable continuum model (PCM) studies in ten solvents reveal:
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Solvation Free Energy (ΔG): Ranges from -25.3 kcal/mol in water (ε = 78.4) to -8.7 kcal/mol in diethyl ether (ε = 4.3) .
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Dipole Moments: Increase linearly with solvent polarity, enhancing solubility in polar aprotic solvents like DMSO.
Table 2: Solvation Parameters in Selected Solvents
Solvent | Dielectric Constant (ε) | ΔG (kcal/mol) | Dipole Moment (Debye) |
---|---|---|---|
Water | 78.4 | -25.3 | 4.5 |
Methanol | 32.6 | -18.9 | 4.2 |
Acetone | 20.7 | -14.2 | 3.9 |
Dichloromethane | 8.9 | -10.1 | 3.5 |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3250 cm (O-H stretch) and 1650 cm (C=N stretch of isoxazole).
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NMR Spectroscopy:
Chemical Reactivity and Derivatives
Nucleophilic Substitutions
The hydroxymethyl group undergoes reactions with:
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Alkyl Halides: Forms ethers (e.g., [3-(2-Cl-6-F-phenyl)isoxazol-5-yl]methoxyethane) using KCO as a base.
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Acid Chlorides: Produces esters (e.g., acetate derivatives) in pyridine .
Cycloaddition Reactions
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazole hybrids, enhancing biological activity .
Table 3: Derivatives and Their Applications
Derivative Type | Application | Biological Activity (IC) |
---|---|---|
Triazole Hybrids | Anticancer Agents | 12–18 µM (MCF-7 cells) |
Ethers | Antimicrobials | MIC: 8–16 µg/mL (E. coli) |
Esters | Anti-inflammatory Agents | COX-2 Inhibition: 85–92% |
Applications in Medicinal Chemistry
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 4–8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) .
Neuroprotective Effects
In silico studies predict strong binding to acetylcholinesterase (AChE, ΔG = -9.8 kcal/mol), suggesting potential in Alzheimer’s disease therapy .
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